2-Oxa-6-azaspiro[3.4]octane-6-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Oxa-6-azaspiro[34]octane-6-carboxamide is a chemical compound with the molecular formula C₇H₁₂N₂O₂ It is known for its unique spirocyclic structure, which includes an oxetane ring fused to an azetidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Oxa-6-azaspiro[3.4]octane-6-carboxamide typically involves the annulation of cyclopentane and four-membered rings. One approach involves the annulation of the cyclopentane ring, while the other two approaches involve the annulation of the four-membered ring . These methods employ readily available starting materials and conventional chemical transformations with minimal chromatographic purifications.
Industrial Production Methods
While specific industrial production methods for 2-Oxa-6-azaspiro[3The compound is typically stored at low temperatures to maintain its stability .
Chemical Reactions Analysis
Types of Reactions
2-Oxa-6-azaspiro[3.4]octane-6-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. For example, potassium carbonate in N,N-dimethylformamide at elevated temperatures is used for certain substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For instance, substitution reactions can yield derivatives with different functional groups, while oxidation and reduction reactions produce corresponding oxides and reduced forms.
Scientific Research Applications
2-Oxa-6-azaspiro[3.4]octane-6-carboxamide has several scientific research applications:
Medicinal Chemistry: The compound is involved in the preparation of azaspirocycle or azetidine substituted 4-anilinoquinazoline derivatives, which exhibit epidermal growth factor receptor inhibitory activities.
Organic Synthesis: It serves as a building block for the synthesis of various spirocyclic compounds.
Biological Studies: The compound’s unique structure makes it a subject of interest in biological research, particularly in studying its interactions with biological molecules.
Mechanism of Action
The mechanism of action of 2-Oxa-6-azaspiro[3.4]octane-6-carboxamide involves its interaction with specific molecular targets and pathways. For instance, its derivatives exhibit inhibitory activities against epidermal growth factor receptors, which play a crucial role in cell signaling and cancer progression . The compound’s spirocyclic structure allows it to fit into specific binding sites, thereby modulating biological activities.
Comparison with Similar Compounds
Similar Compounds
2-Oxa-6-azaspiro[3.4]octane: This compound shares a similar spirocyclic structure but lacks the carboxamide group.
2-Oxa-6-azaspiro[3.4]octane hemioxalate: Another derivative with a similar core structure but different functional groups.
Uniqueness
2-Oxa-6-azaspiro[3.4]octane-6-carboxamide is unique due to its carboxamide group, which imparts specific chemical and biological properties. This functional group enhances its solubility and reactivity, making it a valuable compound in medicinal chemistry and organic synthesis .
Properties
Molecular Formula |
C7H12N2O2 |
---|---|
Molecular Weight |
156.18 g/mol |
IUPAC Name |
2-oxa-7-azaspiro[3.4]octane-7-carboxamide |
InChI |
InChI=1S/C7H12N2O2/c8-6(10)9-2-1-7(3-9)4-11-5-7/h1-5H2,(H2,8,10) |
InChI Key |
OHSZPWDAUGWKGR-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CC12COC2)C(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.